Mdivi-1

Vue d'ensemble

Description

L’inhibiteur de division mitochondriale 1, communément appelé Mdivi-1, est un inhibiteur de petite molécule qui cible la protéine dynamine de division mitochondriale. Ce composé est connu pour sa capacité à inhiber la fission mitochondriale, un processus crucial pour le maintien de la fonction mitochondriale et de l’homéostasie cellulaire. L’inhibiteur de division mitochondriale 1 a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, en particulier celles impliquant un dysfonctionnement mitochondrial, telles que les maladies neurodégénératives et le cancer .

Méthodes De Préparation

La synthèse de l’inhibiteur de division mitochondriale 1 implique plusieurs étapes, en commençant par la préparation de la structure de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de l’inhibiteur de division mitochondriale 1 est synthétisée par une série de réactions chimiques, notamment des réactions de condensation et de cyclisation.

Fonctionnalisation : La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir les propriétés chimiques souhaitées. Cette étape implique souvent l’utilisation de réactifs tels que les halogènes, les groupes alkyles et d’autres groupes fonctionnels.

Purification : Le produit final est purifié à l’aide de techniques telles que la chromatographie sur colonne et la recristallisation afin d’obtenir un composé de haute pureté adapté aux applications de recherche et industrielles

Analyse Des Réactions Chimiques

Inhibition of Mitochondrial Complex I via Quinone Binding Cavity Blockade

Mdivi-1 directly inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase) by occupying the quinone (Q) binding site, a mechanism shared with rotenone . Structural and functional analyses reveal:

Key Findings:

-

Binding Affinity : Computational modeling shows this compound’s aromatic rings form hydrogen bonds with residues in the Q-cavity (e.g., Met69, Met70 in NDUFS7) .

-

Respiratory Inhibition :

-

Enzyme Activity : In-gel assays demonstrate 60% reduction in Complex I activity compared to controls .

Table 1: Complex I Inhibition by this compound vs. Rotenone

| Parameter | This compound (50 μM) | Rotenone (1 μM) |

|---|---|---|

| OCR Reduction (%) | 45 | 95 |

| Supercomplex Formation | ↓ 30% | ↓ 70% |

| Reversibility | Yes | No |

Antioxidant Activity via Thiol-Mediated Radical Scavenging

This compound’s thiol group confers modest antioxidant properties, demonstrated in radical depletion assays :

Key Findings:

-

DPPH Assay : 50 μM this compound scavenges 25% of DPPH radicals vs. 90% by Trolox (vitamin E analog) .

-

ABTS Assay : Exhibits 18% radical inhibition at 100 μM, indicating weaker activity compared to dedicated antioxidants .

Table 2: Antioxidant Capacity of this compound

| Assay | This compound (50 μM) | Trolox (50 μM) |

|---|---|---|

| DPPH Scavenging | 25% | 90% |

| ABTS Scavenging | 18% | 85% |

Allosteric Inhibition of Drp1 GTPase Activity

While initially proposed as a Drp1 inhibitor, this compound’s effect on Drp1 is indirect and concentration-dependent :

-

GTPase Inhibition : Reduces recombinant Drp1 activity by 40% at 50 μM, but only in unassembled states .

-

Mechanism : Stabilizes Drp1 in a taut (T) state, preventing GTP-dependent oligomerization .

Modulation of TCA Cycle Metabolites

This compound decreases oxidative metabolism by altering tricarboxylic acid (TCA) cycle intermediates :

-

Isotope Tracing : [U-¹³C]glucose studies show 50 μM this compound reduces m + 2 enrichment in:

-

Citrate: ↓ 55%

-

α-Ketoglutarate (α-KG): ↓ 62%

-

Malate: ↓ 48%

-

-

ROS Involvement : Co-treatment with N-acetylcysteine (NAC) reverses metabolite depletion, linking effects to reactive oxygen species .

Off-Target Effects on Apoptosis and Retinal Cells

This compound exhibits context-dependent pro-survival effects unrelated to mitochondrial dynamics:

Applications De Recherche Scientifique

Mitochondrial division inhibitor 1 has a wide range of scientific research applications, including:

Neurodegenerative Diseases: Mitochondrial division inhibitor 1 has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease by inhibiting excessive mitochondrial fission and promoting mitochondrial fusion

Cancer Research: Mitochondrial division inhibitor 1 has been studied for its potential to inhibit cancer cell proliferation by altering mitochondrial dynamics and reducing oxidative metabolism

Cardiovascular Diseases: Mitochondrial division inhibitor 1 has been investigated for its potential to reduce atherosclerosis and improve cardiovascular health by modulating mitochondrial function and reducing inflammation.

Plant Biology: Mitochondrial division inhibitor 1 has been used to study mitochondrial dynamics in plants, particularly in response to stress conditions.

Mécanisme D'action

L’inhibiteur de division mitochondriale 1 exerce ses effets en inhibant l’activité de la protéine dynamine de division mitochondriale, qui est responsable de la fission mitochondriale. En inhibant cette protéine, l’inhibiteur de division mitochondriale 1 favorise la fusion mitochondriale, conduisant à la formation de mitochondries allongées et interconnectées. Cette modification de la dynamique mitochondriale contribue au maintien de la fonction mitochondriale et de l’homéostasie cellulaire. De plus, l’inhibiteur de division mitochondriale 1 s’est révélé réduire le stress oxydatif et l’inflammation, contribuant ainsi davantage à ses effets thérapeutiques .

Comparaison Avec Des Composés Similaires

L’inhibiteur de division mitochondriale 1 est unique en sa capacité à inhiber sélectivement la fission mitochondriale. Des composés similaires comprennent :

Inhibiteur de division mitochondriale 2 : Un autre inhibiteur de la fission mitochondriale, mais avec des propriétés chimiques et une puissance différentes.

Inhibiteurs de protéines apparentées à la dynamine : Une classe de composés qui ciblent la même protéine mais peuvent avoir des mécanismes d’action et des applications thérapeutiques différents.

Promoteurs de fusion mitochondriale : Des composés qui favorisent la fusion mitochondriale par le biais de différentes voies, telles que les activateurs de mitofusine

L’inhibiteur de division mitochondriale 1 se distingue par son ciblage spécifique de la protéine dynamine de division mitochondriale et par sa large gamme d’applications thérapeutiques potentielles.

Activité Biologique

Mdivi-1 (Mitochondrial Division Inhibitor 1) is a selective inhibitor of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. It has garnered attention for its potential therapeutic effects in various diseases linked to mitochondrial dysfunction, including neurodegenerative disorders and ischemic injuries. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and implications for therapeutic applications.

This compound primarily functions by inhibiting Drp1, which leads to reduced mitochondrial fission. This inhibition promotes mitochondrial fusion and biogenesis, thereby enhancing mitochondrial function. The compound has been shown to block the quinone binding site of complex I in the electron transport chain, leading to decreased reactive oxygen species (ROS) production and improved cellular energy metabolism .

1. Cell Proliferation and Morphology

This compound treatment has been observed to impair the growth of various cell types, including HeLa cells and neuronal progenitor cells (NPC). In these studies, this compound induced changes in cell morphology towards a round phenotype and increased mitochondrial mass per cell, suggesting an adaptive response to stress .

2. Mitochondrial Biogenesis

The compound promotes mitochondrial biogenesis as evidenced by increased levels of mitochondrial transcription factor A (TFAM) and voltage-dependent anion channel (VDAC) proteins in treated cells . This response indicates a compensatory mechanism due to impaired mitochondrial function.

3. Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of stroke and neurodegeneration. In a study involving subarachnoid hemorrhage (SAH), high-dose this compound treatment reduced neuronal apoptosis and inflammation, significantly improving neurological outcomes . The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 from microglia, highlighting its role in modulating inflammatory responses in the brain .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Neuroprotection in Ischemic Stroke

In an ischemic stroke model, this compound was shown to enhance mitochondrial respiratory function while reducing levels of pro-apoptotic factors such as Bax and cytochrome c. This study demonstrated that this compound could significantly increase ATP production in neurons subjected to ischemic conditions, thereby protecting against cell death .

Case Study 2: Alzheimer's Disease Model

Research using CRND8 mice indicated that this compound treatment not only ameliorated cognitive deficits but also reduced amyloid-beta accumulation. The study suggested that restoring mitochondrial dynamics could be a novel therapeutic strategy for Alzheimer's disease, emphasizing the importance of maintaining mitochondrial health in neurodegenerative conditions .

Q & A

Basic Research Questions

Q. How was Mdivi-1 discovered, and what is its proposed mechanism of action in mitochondrial dynamics?

this compound was identified through a dual-screen approach involving yeast growth and mitochondrial morphology assays, leading to its classification as a Drp1 inhibitor. Cassidy-Stone et al. (2008) demonstrated that this compound acts allosterically to prevent Drp1 oligomerization, a prerequisite for GTPase activity, thereby inhibiting mitochondrial fission. Biochemical studies showed a Ki of 1–50 µM for yeast Drp1, though mammalian Drp1 activity remains debated .

Q. What are the recommended concentrations and controls for this compound in in vitro studies?

Studies using ≤25 µM this compound report minimal off-target effects on mitochondrial complex I, as higher concentrations (>25 µM) may inhibit complex I activity. Key controls include:

- Co-treatment with Drp1 knockdown (siRNA/shRNA) or dominant-negative Drp1 (Drp1-DN) to validate specificity.

- Quantification of mitochondrial length and number (fission increases mitochondrial number and reduces length).

- Dose-response curves to confirm efficacy within the 10–25 µM range .

Q. How should mitochondrial morphology changes be reliably assessed in this compound-treated cells?

Morphological analysis must measure both mitochondrial length and number , as fission inhibition increases length and reduces fragmentation. Live-cell imaging of fission/fusion events (e.g., using mito-DsRed or photoactivatable GFP) provides direct evidence. Static measurements (e.g., circularity) may misrepresent swelling or rounding as fission inhibition .

Advanced Research Questions

Q. How can conflicting reports on this compound’s efficacy in mammalian vs. yeast systems be reconciled?

Discrepancies arise from biochemical assays: Bordt et al. (2017) found no inhibition of mammalian Drp1 GTPase activity (Ki >1.2 mM), while Numadate et al. (2014) reported a Ki of 13 µM. Resolution requires:

- Standardized GTPase activity assays with purified mammalian Drp1.

- Structural studies to compare yeast and mammalian Drp1 binding pockets.

- Validation of Drp1 recruitment to mitochondria via immunostaining or subcellular fractionation .

Q. Does this compound exhibit off-target effects beyond Drp1 inhibition?

At >25 µM, this compound reversibly inhibits mitochondrial complex I, reducing NADH oxidation and increasing ROS. In C. albicans, it also suppresses nitric oxide (NO)-dependent hyphal growth. Researchers should:

- Monitor ATP levels and ROS production.

- Use genetic Drp1 manipulation (e.g., Drp1-KO) to distinguish Drp1-dependent effects .

Q. What methodological strategies enhance the rigor of this compound studies in disease models (e.g., neurodegeneration)?

- In vivo : Measure tissue drug concentrations and combine with electron microscopy for mitochondrial ultrastructure.

- In disease models : Use secondary markers of fission (e.g., phospho-Drp1-Ser616) and validate via rescue experiments with Drp1 overexpression.

- Pathway analysis : Assess cross-talk with NLRP3 inflammasome (this compound inhibits NLRP3 via NF-κB suppression) or autophagy (via PINK1/Parkin modulation) .

Q. Can this compound’s anti-tumor effects be attributed solely to Drp1 inhibition?

In thyroid cancer, this compound inhibits proliferation and epithelial-mesenchymal transition (EMT) independently of Drp1 by suppressing NF-κB. Researchers should:

- Compare effects in Drp1-KO vs. wild-type cells.

- Profile downstream targets (e.g., IκBα phosphorylation, IL-6/STAT3).

- Use complementary inhibitors (e.g., BAY 11-7082 for NF-κB) .

Q. How does this compound modulate immune cell function (e.g., NK cells)?

this compound suppresses TSLP-induced JAK2/STAT6 activation and ROS in NK-92MI cells, reducing pro-inflammatory cytokines (IL-4, IL-5). Key methods include:

- Flow cytometry for mitochondrial ROS (MitoSOX Red).

- Phospho-specific antibodies for JAK2/STAT6 signaling.

- Co-treatment with ROS scavengers (e.g., NAC) to isolate redox effects .

Q. Methodological Best Practices

- Dose Optimization : Start with 10 µM (low off-target risk) and escalate to 25 µM if necessary.

- Multi-Modal Validation : Combine pharmacological (this compound) and genetic (Drp1-KD/KO) approaches.

- Context-Specific Controls : Include cell-type-specific benchmarks (e.g., neuronal vs. cancer cells).

For unresolved questions, prioritize direct imaging of mitochondrial dynamics and pathway-specific reporters (e.g., NF-κB luciferase) .

Propriétés

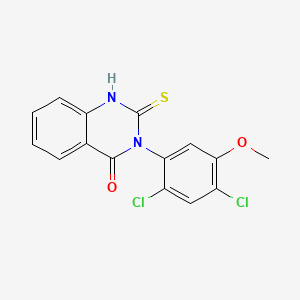

IUPAC Name |

3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c1-21-13-7-12(9(16)6-10(13)17)19-14(20)8-4-2-3-5-11(8)18-15(19)22/h2-7H,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEVWTYMOYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396940 | |

| Record name | Mdivi-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338967-87-6 | |

| Record name | Mdivi-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.